Methyl-(2-M-tolyl-ethyl)-amine
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Overview
Description
Methyl-(2-M-tolyl-ethyl)-amine is an organic compound characterized by the presence of a methyl group attached to an amine functional group, which is further connected to a 2-M-tolyl-ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(2-M-tolyl-ethyl)-amine typically involves the alkylation of 2-M-tolyl-ethylamine with methyl iodide or methyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenated compounds such as methyl iodide or methyl bromide are used for substitution reactions.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the substituent introduced.
Scientific Research Applications
Methyl-(2-M-tolyl-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl-(2-M-tolyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
2-M-tolyl-ethylamine: This compound is structurally similar but lacks the methyl group attached to the amine.
Methyl-(2-phenylethyl)-amine: Similar in structure but with a phenyl group instead of a tolyl group.
Uniqueness: Methyl-(2-M-tolyl-ethyl)-amine is unique due to the presence of both the methyl and 2-M-tolyl-ethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.
Properties
IUPAC Name |
N-methyl-2-(3-methylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8,11H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKJKNZCZIBJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628814 |
Source
|
Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137069-23-9 |
Source
|
Record name | N-Methyl-2-(3-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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